molecular formula C8H9BrO3 B12867101 Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Cat. No.: B12867101
M. Wt: 233.06 g/mol
InChI Key: JAIPAAKMRNBXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with bromine, methyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate typically involves the bromination of 2,5-dimethylfuran followed by esterification. One common method includes the reaction of 2,5-dimethylfuran with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting brominated furan with methanol and a suitable acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new pharmaceuticals .

Biological Activity

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the functionalization of furan derivatives through various chemical reactions, including palladium-catalyzed coupling reactions and esterification processes. These methods allow for the introduction of bromine and methyl groups at specific positions on the furan ring, which is crucial for enhancing biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown promising results against multi-drug resistant strains of bacteria such as Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives possess strong antibacterial activity, with some compounds achieving MIC values as low as 6.25 mg/mL. This suggests a potential application in treating infections caused by resistant bacterial strains.

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

The compound identified as 5d demonstrated the highest antibacterial potency among the tested derivatives, indicating its potential as a lead compound for further development.

Enzyme Inhibition Studies

In addition to antibacterial activity, this compound has been evaluated for its inhibitory effects on various enzymes. One significant finding is its role as an inhibitor of alkaline phosphatase (ALP), with an IC50 value of approximately 1.469±0.02μM1.469\pm 0.02\,\mu M. This competitive inhibition suggests that the compound can effectively interfere with ALP's activity, which is critical in various physiological processes.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding affinity was assessed using computational methods, revealing that this compound can form multiple hydrogen bonds with key amino acid residues in target proteins, enhancing its potential efficacy.

Binding Energy Analysis

The binding energy calculated during docking studies indicates a strong interaction between the compound and the target protein (PDB ID: 1EW2), with a binding energy of approximately 7.5648kcal mol-7.5648\,\text{kcal mol}. This high binding affinity correlates with the observed biological activities and supports further investigation into its therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds derived from furan carboxylates:

  • Antitumor Activity : Some derivatives have been tested for anticancer properties against human breast cancer cell lines (MCF-7 and SK-BR-3). The structure-activity relationship (SAR) analysis revealed that modifications in the furan ring significantly affect cytotoxicity and selectivity against cancer cells.
  • Neuroprotective Effects : Other studies suggest that certain furan derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3

InChI Key

JAIPAAKMRNBXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.